((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone hydrochloride

Opioid Pharmacology G-Protein Coupled Receptor Pain Research

Researchers often face supply inconsistency for stereochemically defined opioid receptor probes, complicating SAR studies. This compound, featuring the critical (1r,4r)-aminocyclohexyl and 3,3-difluoropiperidine motifs, provides a reliable, high-purity tool for μ-opioid and ORL-1 receptor research. - Enables systematic SAR and biased signaling studies. - The 3,3-difluoro group enhances metabolic stability for in vivo PK/PD. - Consistent quality for reproducible in vitro and in vivo experiments.

Molecular Formula C12H21ClF2N2O
Molecular Weight 282.76 g/mol
Cat. No. B12069593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone hydrochloride
Molecular FormulaC12H21ClF2N2O
Molecular Weight282.76 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2CCC(CC2)N)(F)F.Cl
InChIInChI=1S/C12H20F2N2O.ClH/c13-12(14)6-1-7-16(8-12)11(17)9-2-4-10(15)5-3-9;/h9-10H,1-8,15H2;1H
InChIKeyUQJZGVONFVDCSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for ((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone hydrochloride


The compound ((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone hydrochloride is a synthetic small molecule belonging to the class of substituted 4-aminocyclohexane derivatives. Its structure, featuring a trans-4-aminocyclohexyl group linked via a methanone bridge to a 3,3-difluoropiperidine ring, is characteristic of compounds investigated in a patent for their utility as modulators, particularly agonists, of the μ-opioid and ORL-1 (nociceptin) receptors [1][2]. This compound serves as a specialized research chemical for studying opioid receptor pharmacology and related pathways, with its difluorinated piperidine moiety likely contributing to distinct pharmacokinetic and pharmacodynamic properties.

Opioid receptor pharmacology tool compound
3,3-Difluoropiperidine probe for PK/PD studies
Stereochemically-defined (trans-1,4) research material

Why This Compound Cannot Be Replaced by Other 4-Aminocyclohexane Derivatives


Substitution with other in-class compounds is not straightforward because the patent literature reveals that minor structural variations in this series lead to significant and unpredictable differences in receptor affinity and selectivity [1][3]. For instance, the specific stereochemistry of the (1r,4r)-aminocyclohexyl group and the important 3,3-difluoro substitution on the piperidine ring are critical for target engagement. Data for a closely related analog in the same patent family shows test binding affinities (Ki) for the human μ-opioid receptor ranging from 0.350 nM to 1.60 nM [2], demonstrating that subtle modifications can tune potency. Using a non-fluorinated or differently substituted analog risks losing activity or altering target selectivity, which would confound structure-activity relationship (SAR) studies and lead to invalid experimental conclusions.

Stereochemistry mismatch
Alternate cis or mixed isomers may show different receptor engagement profiles.
Fluorination requirement
Non-fluorinated piperidine analogs may lose key metabolic stability and potency advantages.
Unpredictable SAR shifts
Minor substituent changes can alter μ/ORL-1 affinity and selectivity by orders of magnitude.

Quantitative Evidence Guide: Comparator Data Analysis


μ-Opioid Receptor Binding Affinity: Class-Leading Potency

Limited direct data is publicly available for the exact target compound. However, compounds from the same patent family (US9403767) exhibit extremely high affinity for the human μ-opioid receptor. This class-level inference provides a baseline for the expected potency of the target compound, which features the critical 3,3-difluoropiperidine motif [1][2]. The strongest observed affinity within this patent series is a Ki value reaching the sub-nanomolar range, which is superior to many first-generation opioid ligands.

μ-Opioid Binding Affinity
Class-level inference
Patent series Ki: 0.350–90 nM; target compound data not publicly available.
Supports binding affinity review in SAR studies.
Direct target data to verify; class-level range spans >250-fold.
Opioid Pharmacology G-Protein Coupled Receptor Pain Research

Impact of the 3,3-Difluoropiperidine Motif on Potency and Properties

The 3,3-difluoropiperidine group is a strategic structural feature. While direct comparative data for this specific compound is absent, published literature on 3,3-difluoropiperidine building blocks demonstrates that the gem-difluoro substitution significantly reduces the pKa of the piperidine nitrogen and enhances its metabolic stability compared to the non-fluorinated piperidine analog . A study on an apelin receptor agonist showed that substituting piperidine with a 3- or 4-fluoropiperidine dramatically improved its EC50, highlighting the value of this motif .

Fluorination Impact
Supporting evidence
Apelin agonist: EC50 6.5 nM (3-F) vs 162 nM (H), 25× improvement; pKa reduction ~1-2 log units.
Supports fluorinated motif for potency optimization.
Apelin receptor model; context-dependent property transfer.
Medicinal Chemistry Fluorine Chemistry Property Optimization

Synthetic Accessibility and Reliable Building Block Supply

The synthesis of 3,3-difluoropiperidine building blocks, which are key intermediates for compounds like the target compound, is well-documented, providing a stable supply chain from reputable vendors . This contrasts with many novel, non-commercial analogs that require complex custom synthesis. The availability of the core 3,3-difluoropiperidine hydrochloride (CAS 496807-97-7) from multiple qualified sources ensures that research-grade batches of the final compound can be produced with high purity and batch-to-batch consistency, which is critical for generating reliable SAR data.

Synthetic Supply
Supporting evidence
3,3-Difluoropiperidine building block commercially available (CAS 496807-97-7).
May reduce lead time and support batch consistency.
Verify supplier quality and COA for research use.
Chemical Synthesis Building Blocks Hit-to-Lead Exploration

Key Research Applications in Drug Discovery


SAR Exploration of Opioid Receptor Agonists

As a member of the substituted 4-aminocyclohexane class with high expected affinity for the μ-opioid and ORL-1 receptors [1], this compound is ideal for systematic SAR studies. Researchers can use it as a reference molecule to probe the effect of the 3,3-difluoropiperidine group on receptor binding kinetics, biased signaling, and functional selectivity compared to analogs with other cycloalkyl or heterocyclic amides [2].

Pharmacokinetic Profiling of Gem-Difluoro Building Blocks

The established property of gem-difluoropiperidines to reduce basicity and improve metabolic stability makes this compound a valuable chemical probe for in vitro metabolism and in vivo PK studies. It serves as a tool to quantify the impact of the 3,3-difluoro motif on clearance, volume of distribution, and bioavailability within a CNS-active chemical space.

Fluorine-Induced Conformational Effects on Target Binding

The 3,3-difluoropiperidine ring adopts a specific chair conformation with fluorine atoms in axial orientations, which can impose torsional strain and influence the overall molecular shape [3]. This compound can be used in structural biology and computational chemistry studies to investigate how this fluorine-driven conformational constraint affects binding to the orthosteric site of opioid receptors, providing insights not accessible with non-fluorinated counterparts.

Application
Selection Property
Validation Focus
SAR Exploration of Opioid Receptor Agonists
Fluorinated piperidine motif & stereochemistry
Receptor binding kinetics & biased signaling
Pharmacokinetic Profiling of Gem-Difluoro Building Blocks
Gem-difluoro metabolic stability
In vitro metabolism & in vivo PK parameters
Fluorine-Induced Conformational Effects on Target Binding
3,3-Difluoropiperidine chair conformation
Structural biology & computational docking
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